molecular formula C15H18N2O4S B2479602 2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899954-14-4

2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2479602
CAS No.: 899954-14-4
M. Wt: 322.38
InChI Key: MYYRFPHNWHRJPQ-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d]isothiazol-3(2H)-one 1,1-dioxide group, which is a type of isothiazole . Isothiazoles are organic compounds that consist of an unsaturated five-membered ring with an S-N bond . The compound also contains a 2-methylpiperidin-1-yl group, which is a type of piperidine. Piperidines are common building blocks in natural products and have various therapeutic applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by spectral data, as is common in the characterization of similar compounds . Unfortunately, without specific spectral data for this compound, I can’t provide a detailed molecular structure analysis.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by its molecular structure. Isothiazoles, for example, have a molar mass of 85.12 g·mol−1 and a boiling point of 114 °C .

Scientific Research Applications

Catalyst Activation and Oxidation Studies

  • Catalytic Applications : This compound is related to research exploring catalysts for oxidation and transfer hydrogenation reactions. For instance, catalysts based on rhodium and iridium complexes with organochalcogen ligands have been explored for N-methylmorpholine N-oxide (NMO) based and Oppenauer-type oxidation of alcohols and transfer hydrogenation (TH) of carbonyl compounds. Such studies demonstrate the compound's relevance to developing novel catalysts for organic synthesis processes (Saleem et al., 2014).

Structural and Reactivity Studies

  • Structural Characterization : The structural characterization of analogs and derivatives has been a focus, revealing insights into their molecular arrangements and potential reactivity. For example, the crystal structure of derivatives like 4,5-dimethylisothiazol-3(2H)-one 1,1-dioxide has been reported, providing a foundation for understanding the physical and chemical properties of similar compounds (Ng, 1993).

Chemical Transformations and Synthesis

  • Chemical Transformation Studies : Research on the transformation of saccharin into derivatives highlights the chemical versatility of compounds within this chemical family. These transformations include reactions leading to new ring systems and derivatives, illustrating the potential for synthetic applications and the creation of novel compounds (Ashby et al., 1978).

Applications in Bioactivity Studies

  • Bioactivity Investigations : Some derivatives have been evaluated for their inhibitory activity toward enzymes like human leukocyte elastase (HLE) and acetylcholinesterase (AChE), showing potential therapeutic applications. The synthesis and characterization of such derivatives open avenues for the development of new drugs and therapeutic agents (Zakharova et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, similar compounds have shown antibacterial and antifungal activity, and their mechanisms of action were investigated using docking studies with the crystal structure of certain proteins .

Future Directions

The future research directions would likely depend on the properties and potential applications of this compound. Similar compounds have been studied for their potential as therapeutic agents , so this could be a possible direction for future research.

Properties

IUPAC Name

2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-11-6-4-5-9-16(11)14(18)10-17-15(19)12-7-2-3-8-13(12)22(17,20)21/h2-3,7-8,11H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYRFPHNWHRJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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